molecular formula C20H26N6O3 B14102258 8-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione

8-[(2E)-2-(4-ethoxybenzylidene)hydrazinyl]-3-methyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14102258
M. Wt: 398.5 g/mol
InChI Key: YWIJOSWAUWMZBZ-CIAFOILYSA-N
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Description

8-[(Z)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

The synthesis of 8-[(Z)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves multiple steps, each requiring specific reaction conditions. The synthetic route typically starts with the preparation of the hydrazine derivative, followed by the introduction of the ethoxyphenyl group through a condensation reaction. The final steps involve the formation of the purine ring and the addition of the methyl and butyl groups. Industrial production methods may involve optimization of these steps to increase yield and reduce costs .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

    Condensation: The compound can undergo condensation reactions to form larger molecules. Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures.

Scientific Research Applications

8-[(Z)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-[(Z)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular pathways and physiological responses .

Comparison with Similar Compounds

Similar compounds to 8-[(Z)-2-[(4-ethoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-(3-methylbutyl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione include other purine derivatives and hydrazine-containing compounds. These compounds may share similar structural features but differ in their specific functional groups and overall molecular architecture. The uniqueness of this compound lies in its combination of the ethoxyphenyl, hydrazine, and purine moieties, which confer distinct chemical and biological properties .

Properties

Molecular Formula

C20H26N6O3

Molecular Weight

398.5 g/mol

IUPAC Name

8-[(2E)-2-[(4-ethoxyphenyl)methylidene]hydrazinyl]-3-methyl-7-(3-methylbutyl)purine-2,6-dione

InChI

InChI=1S/C20H26N6O3/c1-5-29-15-8-6-14(7-9-15)12-21-24-19-22-17-16(26(19)11-10-13(2)3)18(27)23-20(28)25(17)4/h6-9,12-13H,5,10-11H2,1-4H3,(H,22,24)(H,23,27,28)/b21-12+

InChI Key

YWIJOSWAUWMZBZ-CIAFOILYSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)/C=N/NC2=NC3=C(N2CCC(C)C)C(=O)NC(=O)N3C

Canonical SMILES

CCOC1=CC=C(C=C1)C=NNC2=NC3=C(N2CCC(C)C)C(=O)NC(=O)N3C

Origin of Product

United States

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